molecular formula C13H14Si B14291945 [(2-Ethynylphenyl)ethynyl](trimethyl)silane CAS No. 120651-33-4

[(2-Ethynylphenyl)ethynyl](trimethyl)silane

Katalognummer: B14291945
CAS-Nummer: 120651-33-4
Molekulargewicht: 198.33 g/mol
InChI-Schlüssel: RPEJVQZJWVMRST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Ethynylphenyl)ethynylsilane is an organosilicon compound with the molecular formula C13H14Si. This compound features a trimethylsilyl group attached to an ethynylphenyl group through an ethynyl linkage. It is known for its applications in organic synthesis and material science due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynylphenyl)ethynylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out between an aryl halide and an ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of (2-Ethynylphenyl)ethynylsilane follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethynylphenyl)ethynylsilane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2-Ethynylphenyl)ethynylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and drug delivery systems.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of (2-Ethynylphenyl)ethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethynyltrimethylsilane: Similar in structure but lacks the phenyl group.

    Phenylethynyltrimethylsilane: Similar but with different substitution patterns on the phenyl ring.

Uniqueness

(2-Ethynylphenyl)ethynylsilane is unique due to the presence of both ethynyl and phenyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and material science.

Eigenschaften

CAS-Nummer

120651-33-4

Molekularformel

C13H14Si

Molekulargewicht

198.33 g/mol

IUPAC-Name

2-(2-ethynylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C13H14Si/c1-5-12-8-6-7-9-13(12)10-11-14(2,3)4/h1,6-9H,2-4H3

InChI-Schlüssel

RPEJVQZJWVMRST-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.